molecular formula C11H14N2O B11909474 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone CAS No. 265107-45-7

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone

Cat. No.: B11909474
CAS No.: 265107-45-7
M. Wt: 190.24 g/mol
InChI Key: BEHACDSKKSIHEJ-UHFFFAOYSA-N
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Description

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone is an organic compound characterized by a pyridine ring substituted with a pyrrolidine group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone typically involves the reaction of 6-chloropyridine-3-carbaldehyde with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Uniqueness

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

265107-45-7

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanone

InChI

InChI=1S/C11H14N2O/c1-9(14)10-4-5-11(12-8-10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3

InChI Key

BEHACDSKKSIHEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CCCC2

Origin of Product

United States

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